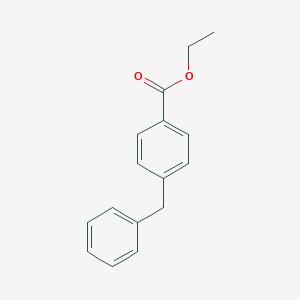

Ethyl 4-benzylbenzoate

Descripción general

Descripción

Ethyl 4-benzylbenzoate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound is structurally characterized by the presence of an ester functional group and a benzyl group attached to a benzene ring.

Synthesis Analysis

The synthesis of ethyl 4-benzylbenzoate and its analogues has been explored in several studies. For instance, a series of compounds related to ethyl 4-benzyloxybenzoate were synthesized and evaluated for their hypolipidemic activity, indicating the versatility of the ethyl 4-benzylbenzoate scaffold in medicinal chemistry . Another study reported the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, showcasing the reactivity of ethyl 4-benzylbenzoate derivatives in forming complex heterocyclic structures . Additionally, ethyl 4-benzylbenzoate derivatives have been synthesized through Knoevenagel condensation reactions, demonstrating the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 4-benzylbenzoate and its derivatives has been characterized using various spectroscopic techniques and crystallographic methods. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was investigated, providing insights into the molecular geometry and electronic properties of the compound . The molecular structure and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were also studied, revealing the Z conformation about the C=C double bond .

Chemical Reactions Analysis

Ethyl 4-benzylbenzoate derivatives have been shown to participate in various chemical reactions. For instance, ethyl γ-bromo-β-methoxycrotonate, a related compound, reacts with carbonyl compounds to yield dihydropyranones and pyrazolinones, highlighting the reactivity of the ester group in ethyl 4-benzylbenzoate . Moreover, the C-S bond fission of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives has been discussed, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-benzylbenzoate derivatives have been extensively studied. The synthesis and characterization of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate provided valuable information on the compound's V-shaped molecular structure and dihedral angle between benzene rings . The crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, another derivative, revealed insights into the planarity of the molecule and intermolecular interactions . Additionally, the crystal structure of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was determined, showing the conformational aspects of the molecule's ethylene bridges .

Aplicaciones Científicas De Investigación

1. Hypolipidemic Activity

Ethyl 4-benzylbenzoate and its analogs have been evaluated for their potential hypolipidemic activity. Studies have shown that compounds like Ethyl 4-benzyloxybenzoate and its derivatives inhibit cholesterol and free fatty acid biosynthesis, exhibiting favorable activity in lowering cholesterol, affecting weight gain, and liver lipids in rats (Baggaley et al., 1977).

2. Glycerolipid Metabolism

Ethyl 4-benzyloxybenzoate, identified as BRL 10894, has shown involvement in glycerolipid metabolism. It was found that in the presence of BRL 10894, an abnormal metabolite is synthesized in vitro and in vivo, contributing to our understanding of lipid metabolism and the action of pharmacologically active acids (Fears et al., 1978).

3. Pharmaceutical Production Methodologies

In the pharmaceutical industry, Ethyl 4-benzylbenzoate derivatives like Benzocaine have widespread applications as local anesthetics. Studies focusing on optimizing the production methodologies of such compounds, specifically through continuous flow systems, highlight the significance of this chemical in the pharmaceutical sector (França et al., 2020).

4. Anticancer Activity

Novel hydrazide-hydrazones derived from Ethyl paraben, a compound related to Ethyl 4-benzylbenzoate, have been synthesized and evaluated for their anticancer activities. Certain derivatives showed significant anticancer activity in liver cancer cell lines, opening avenues for developing new anticancer agents (Han et al., 2020).

5. Environmental Impact and Analysis

Studies on parabens, including Ethyl 4-hydroxybenzoate (a related compound), in aquatic environments have been conducted to understand their occurrence, fate, and behavior. These compounds, used as preservatives, have raised safety concerns due to their potential as weak endocrine disruptors. Research in this area contributes to environmental safety and public health considerations (Haman et al., 2015).

Propiedades

IUPAC Name |

ethyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPRZUNRMPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463052 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzylbenzoate | |

CAS RN |

18908-74-2 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)

![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)